[2-(Chloromethoxy)ethoxy]benzene
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Overview
Description
[2-(Chloromethoxy)ethoxy]benzene: is an organic compound with the molecular formula C10H13ClO2 . It is also known by its IUPAC name, Benzene, [2-(chloromethoxy)ethoxy]- . This compound is characterized by the presence of a benzene ring substituted with a chloromethoxyethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethoxy)ethoxy]benzene typically involves the reaction of benzene with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the benzene ring, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: [2-(Chloromethoxy)ethoxy]benzene undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Electrophilic Aromatic Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used.
Major Products Formed:
Nucleophilic Substitution: Products include [2-(Hydroxymethoxy)ethoxy]benzene, [2-(Aminomethoxy)ethoxy]benzene, and [2-(Thiolmethoxy)ethoxy]benzene.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: [2-(Chloromethoxy)ethoxy]benzene is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pseudo-symmetrical tamoxifen derivatives, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on cellular processes. It serves as a model compound to investigate the metabolism and toxicity of similar substances .
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. Its unique chemical properties make it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of [2-(Chloromethoxy)ethoxy]benzene involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring undergoes substitution by an electrophile, resulting in the formation of various substituted derivatives .
Comparison with Similar Compounds
[2-(Chloroethoxy)ethoxy]benzene: Similar in structure but with an additional ethoxy group.
Ethoxybenzene: Lacks the chloromethoxy group and has different reactivity and applications.
Uniqueness: [2-(Chloromethoxy)ethoxy]benzene is unique due to the presence of both chloromethoxy and ethoxy groups, which confer distinct chemical properties. These functional groups enable a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .
Properties
CAS No. |
102331-29-3 |
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Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-(chloromethoxy)ethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c10-8-11-6-7-12-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
LRCPVRNOVSOKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCl |
Origin of Product |
United States |
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